N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl moiety attached to an isoxazole ring, which is further linked via a methylene group to a 5-oxopyrrolidine-2-carboxamide scaffold. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is notable for its electron-rich aromatic system, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-15-4-2-11(18-15)16(21)17-7-10-6-13(24-19-10)9-1-3-12-14(5-9)23-8-22-12/h1,3,5-6,11H,2,4,7-8H2,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEAQZCDRXOWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes a mitotic blockade, leading to cell apoptosis.
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting several biochemical pathways. The most significant of these is the cell cycle, particularly the mitotic phase. By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its antimicrobial effects.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyrrolidine carboxamide group. The molecular formula is with a molecular weight of 344.3 g/mol .
Target Interaction
This compound primarily targets microtubules , specifically the protein tubulin . It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures . This interaction leads to cell cycle arrest at the S phase, effectively inhibiting cell proliferation.
Anticancer Activity
The anticancer efficacy of this compound has been evaluated using various human cancer cell lines, particularly A549 lung adenocarcinoma cells. The following table summarizes the results from recent studies:
| Compound | Cell Line | Viability (%) | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(...) | A549 | 24.5 | 100 | |
| N-(...) | HCT116 | 30.0 | 80 | |
| N-(...) | HeLa | 35.0 | 75 |
In these studies, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin. For instance, it reduced A549 cell viability to 24.5% at a concentration of 100 µM, indicating strong anticancer properties .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored against multidrug-resistant pathogens. The following table illustrates its effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 32 |
These findings suggest the compound possesses promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating resistant infections.
Case Studies
Case Study 1: Anticancer Efficacy in Lung Cancer Models
In a study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability when compared to untreated controls. The study indicated that the compound's mechanism involves apoptosis induction and cell cycle arrest, which were confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity Against Resistant Strains
Another investigation focused on the antimicrobial properties of the compound against various drug-resistant strains. It was observed that at sub-MIC levels, the compound could disrupt biofilm formation in Staphylococcus aureus, suggesting its potential use as an adjunct therapy in treating biofilm-associated infections .
Scientific Research Applications
Antidiabetic Potential
Recent studies have indicated that derivatives of benzodioxol, including N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide, exhibit notable antidiabetic properties. In a study published in a peer-reviewed journal, synthesized compounds were tested for their inhibitory effects on α-amylase and α-glucosidase enzymes, which are critical targets in diabetes management. The results showed that certain derivatives had IC₅₀ values comparable to established antidiabetic agents .
Modulators of ATP-Binding Cassette Transporters
This compound has also been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are essential for drug absorption and resistance mechanisms in various diseases, including cystic fibrosis. Research suggests that this compound could enhance the efficacy of existing treatments by improving drug bioavailability .
Antidepressant Activity
Preliminary research indicates that compounds similar to this compound may possess antidepressant-like effects. A study utilizing animal models demonstrated that these compounds could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety symptoms .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, high-resolution mass spectrometry (HRMS) indicated accurate molecular weight measurements consistent with theoretical predictions .
Comparison with Similar Compounds
Structural Analogs with Isoxazole Cores
Compound 5d (N-(3-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide):
- Core : Isoxazolo[5,4-b]pyridine fused ring system.
- Substituents : 3-Chlorophenyl and 2-hydroxyphenyl groups.
- Yield : 61% via ultrasound-assisted synthesis.
- Melting Point : 228–229°C .
Compound 5h (N,4-Bis(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide):
Key Differences :
Thiazole-Based Analogs
Compound 55 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide):
- Core : Thiazole ring.
- Substituents : 3-Chloro-4-methoxybenzoyl and benzo[d][1,3]dioxol-5-yl groups.
- Yield : 27% via HATU-mediated coupling.
- Synthesis : Requires pre-purification via HPLC for >95% purity .
Compound from (N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide):
Key Differences :
Carboxamide Derivatives with Heterocyclic Variations
Compound 8 ((E)-N-(2,4-difluorobenzyl)-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide):
- Core : Indoline fused with a thiazole-methylene group.
- Substituents : 2,4-Difluorobenzyl and methyl groups.
- Synthesis: Uses pyrrolidine as a base in ethanol .
Comparison :
- The indoline-thiazole hybrid in Compound 8 offers a planar structure compared to the non-fused isoxazole in the target compound.
- Fluorine substituents in Compound 8 may enhance membrane permeability relative to the methylenedioxyphenyl group in the target compound .
Impact of Substituents on Properties
- Benzo[d][1,3]dioxol-5-yl : Enhances aromatic interactions and metabolic stability but may reduce solubility due to hydrophobicity .
- Pyrrolidone vs. Cyclopropane : The pyrrolidone in the target compound offers conformational flexibility, whereas cyclopropane in thiazole analogs imposes rigidity .
- Halogenated Groups : Chlorine (in 5d) and fluorine (in Compound 8) improve binding affinity but may increase molecular weight and affect pharmacokinetics .
Q & A
Q. What are the optimized synthetic routes for N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide?
Methodological Answer: A scalable method involves coupling 3-methylisoxazol-5-amine derivatives with substituted benzodioxole precursors under ultrasonic irradiation, using ytterbium triflate (Yb(OTf)₃) as a Lewis acid catalyst in ethanol. This approach achieves ~95% purity without recrystallization . Key steps include:
- Precursor activation : React 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carbaldehyde with methylamine to form the imine intermediate.
- Mannich reaction : Introduce the pyrrolidone moiety via a one-pot condensation with 5-oxopyrrolidine-2-carboxylic acid.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by lyophilization for hygroscopic products.
Q. How is structural characterization performed for this compound?
Methodological Answer: Combine 1H/13C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon connectivity. For example:
- Isoxazole protons : Sharp singlet at δ 6.8–7.2 ppm (C-H of isoxazole) .
- Benzodioxole : Multiplet signals at δ 5.9–6.1 ppm (dioxole methylene) and aromatic protons at δ 6.7–7.0 ppm . Mass spectrometry (EI, 70 eV) identifies the molecular ion peak (e.g., m/z 433.463 for C₂₂H₂₃N₇O₃ derivatives) and fragmentation patterns . Elemental analysis (C, H, N) validates stoichiometry within ±0.3% error .
Q. What in vitro models are suitable for preliminary biological screening?
Methodological Answer:
- Anticonvulsant activity : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents, comparing ED₅₀ values to reference drugs like valproate .
- Antibacterial screening : Employ microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents?
Methodological Answer: Systematically vary substituents on the benzodioxole and pyrrolidone rings. For example:
- Benzodioxole modifications : Replace the methylenedioxy group with halogenated or nitro groups to assess electronic effects on receptor binding .
- Pyrrolidone substitutions : Introduce methyl or tert-butyl groups at the 5-oxo position to evaluate steric effects on metabolic stability . Use molecular docking (AutoDock Vina) to prioritize targets, followed by in vitro validation (e.g., IC₅₀ assays for kinase inhibition) .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
Methodological Answer:
- Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).
- Validate assay interference : Test for fluorescence quenching (e.g., inner filter effects) or compound aggregation using dynamic light scattering .
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How is enantiomeric purity assessed for chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min) .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT at B3LYP/6-31G* level) to assign absolute configuration .
Q. What computational methods predict metabolic stability and degradation pathways?
Methodological Answer:
- In silico metabolism : Use GLORY (https://nerdd.zbh.uni-hamburg.de/ ) to identify cytochrome P450 oxidation sites.
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS . Major metabolites (e.g., hydroxylated benzodioxole) are structurally elucidated using HRMS/MS .
Q. How does solvent polarity affect the compound’s stability during storage?
Methodological Answer: Conduct accelerated stability studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
